N-4-Methoxybenzyl Substituent Molecular Shape and Property Differentiation vs. N-Methyl Analog NSC 108406
The N-(4-methoxybenzyl) substituent of the target compound provides a larger, more flexible hydrophobic group compared to the N-methyl substituent in the known HIV-RT inhibitor NSC 108406 (2-methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide). The computed topological polar surface area (TPSA) of the target compound is 86.8 Ų (PubChem) compared to 62.4 Ų for the core scaffold 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide [1] . The increased TPSA arises from the methoxy oxygen and the benzyl ring, which can serve as an additional hydrogen-bond acceptor. The benzyl group also introduces an aromatic ring π-stacking surface not present in N-methyl or N-unsubstituted comparators, potentially enabling interactions with tyrosine (Y181, Y188) residues in the NNRTI binding pocket that are not accessible to N-methyl analogs [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA, predicted hydrogen-bonding capacity) |
|---|---|
| Target Compound Data | 86.8 Ų (PubChem computed) |
| Comparator Or Baseline | 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (core scaffold, CAS 936-16-3): TPSA 62.4 Ų |
| Quantified Difference | +24.4 Ų (39% increase) |
| Conditions | PubChem computed TPSA, standard methodology |
Why This Matters
Procurement of this specific N-chemotype enables exploration of chemical space in the NNRTI-adjacent binding region that N-methyl or N-unsubstituted sultams cannot access, supporting rational library design where the 4-methoxybenzyl group is a required pharmacophoric element.
- [1] PubChem CID 97046706, Computed Descriptors. View Source
- [2] Patel, R. Design and Synthesis of Novel Sultams as Non-nucleoside Inhibitors of HIV Reverse Transcriptase. University of Tennessee, 2014. View Source
